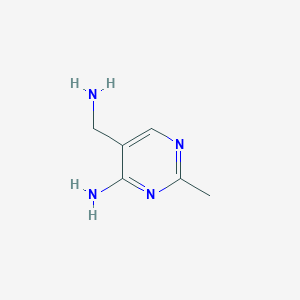

5-(Aminomethyl)-2-methylpyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOHTVFCSKFMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40241713 | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-02-3 | |

| Record name | 4-Amino-2-methyl-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-5-aminomethyl-2-methylpyrimidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-4-amino-5-aminomethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40241713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylpyrimidine-5-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU1UNR0P28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Significance in Medicinal Chemistry

The historical importance of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is intrinsically linked to the synthesis of thiamine (B1217682) (Vitamin B1). epo.orgtcichemicals.com It serves as a key intermediate in the production of this essential nutrient. epo.orgtcichemicals.com The development of scalable syntheses for this compound, often referred to as Grewe diamine in this context, has been a significant focus of research to ensure an efficient supply of Vitamin B1. epo.orggoogle.com

Current Research Landscape and Emerging Applications

Classical Synthesis Routes

Traditional approaches to synthesizing this compound have primarily relied on readily available starting materials like 2-cyanoacetamide (B1669375) and malononitrile (B47326). researchgate.net These routes typically involve multiple steps and the formation of key heterocyclic intermediates.

Multi-step synthetic pathways and intermediate compounds

Both classical routes from 2-cyanoacetamide and malononitrile are multi-step processes characterized by the formation of specific intermediates. The central intermediate in these scalable syntheses is 4-amino-2-methylpyrimidine-5-carbonitrile (B15760). acs.orgresearchgate.net The generation of the aminomethyl side chain is typically the final, critical step, accomplished through the reduction of this nitrile group. google.com These pathways are designed to build the pyrimidine (B1678525) ring first and then functionalize the C5 position.

| Intermediate Compound Name | Chemical Formula | Role in Synthesis | Starting Material |

| Enamine from 2-cyanoacetamide | C₇H₉N₃ | Intermediate formed from Vilsmeier reaction | 2-Cyanoacetamide |

| Enamine from Malononitrile | C₆H₇N₃ | Intermediate formed from reaction with ionic salt | Malononitrile |

| 4-Amino-2-methylpyrimidine-5-carbonitrile | C₆H₆N₄ | Key common intermediate before final reduction | 2-Cyanoacetamide, Malononitrile |

| 2-Methyl-4-amino-5-alkoxymethylpyrimidine | C₇H₁₁N₃O (for methoxy) | Precursor for amination to form the final product in an alternative route. google.comgoogle.com | β-Alkoxypropionitriles |

Advanced Synthetic Techniques

To overcome the limitations of batch processing, such as long reaction times and potential safety hazards, advanced manufacturing techniques like continuous flow synthesis have been developed.

Continuous Flow Synthesis

Reactor design and configurations

The successful implementation of continuous flow synthesis for this compound relies on specialized reactor designs for each transformation step. acs.orgdoi.org The process employs a sequence of different reactor types to optimize each reaction.

| Reaction Step | Reactor Type | Description | Reported Yield |

| Step 1: Enamine Formation | Protrix Microchannel Reactor | A microchannel reactor used for the initial reaction of 2-cyanoacetamide. acs.orgdoi.org | 94% acs.org |

| Step 2: Pyrimidine Ring Formation | Coflore Agitated Cell Reactor (ACR) | Used for the condensation reaction to form the pyrimidine ring. Agitation helps manage solids and prevent clogging. acs.orgdoi.org | 90% acs.org |

| Step 3: Hydrogenation | Fixed-Bed Reactor | A fixed-bed reactor packed with a catalyst (e.g., 5% Pt/C) is used for the final continuous hydrogenation step. acs.orgresearchgate.netdoi.org | 99% acs.org |

| Extraction | Continuous Inline Extractor (CINC) | Utilized for continuous extraction and separation of the product. doi.org | N/A |

This multi-reactor configuration allows for precise control over reaction parameters such as temperature, pressure, and residence time for each step, leading to high yields and purity. acs.orgresearchgate.net

Process parameters and optimization for yield and throughput

The synthesis of this compound is highly dependent on the careful control of process parameters to maximize both yield and throughput. One established method involves the direct amination of 2-methyl-4-amino-5-alkoxymethylpyrimidines. In this process, the reaction temperature is a critical variable, typically maintained in a range of 50-400°C, with a preferred and more specific range of 180-350°C for optimal results. google.comgoogle.com The reaction can be conducted in inert organic solvents such as toluene (B28343) or within liquid ammonia (B1221849) itself, which also serves as a reagent. google.comgoogle.com The molar ratio of ammonia to the starting pyrimidine derivative is another key parameter, generally ranging from 1 to 500 equivalents, with a more optimized range being 25 to 250 equivalents. google.comgoogle.com

The following table summarizes the effect of different catalysts and temperatures on the conversion of 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) to this compound (AMP), demonstrating the optimization of reaction conditions. google.comgoogle.com

Table 1: Influence of Catalyst and Temperature on AMP Synthesis

| Catalyst | Temperature (°C) | Conversion of MMP (%) | Selectivity for AMP (%) |

|---|---|---|---|

| Al₂O₃ | 230 | 100 | 97 |

| H₃PO₄ | 230 | 85 | 99 |

| TiO₂ | 230 | 58 | 99 |

| ZrO₂ | 230 | 44 | 99 |

| SiO₂ | 230 | 38 | 99 |

| Al₂O₃ | 210 | 98 | 98 |

| Al₂O₃ | 250 | 100 | 95 |

This interactive table is based on data from patent examples illustrating process optimization. google.comgoogle.com

Enhancements in mass transfer and reaction kinetics

Significant improvements in the synthesis of this compound have been achieved by focusing on mass transfer and reaction kinetics. The transition from traditional batch processing to continuous-flow systems represents a major leap in efficiency. researchgate.net Continuous-flow processes in micro-fixed-bed reactors dramatically enhance mixing and reaction rates, reducing reaction times from hours or days to mere minutes. researchgate.net This technological shift not only accelerates the synthesis but also improves safety and scalability. researchgate.net The productivity of a continuous-flow process to produce a related diamine was found to be five times greater than that of a batch operation. researchgate.net In more conventional setups, such as autoclaves, mechanical stirring is employed to improve mass transfer between the reactants, solvents, and catalysts. google.com The study of reaction kinetics, including determining the reaction order, rate constants, and activation energy, is crucial for optimizing these continuous systems and maximizing throughput. researchgate.net

Catalytic Hydrogenation in Synthesis

Catalytic hydrogenation is a pivotal step in the most common and scalable synthetic routes to this compound. acs.orgresearchgate.net This step typically involves the reduction of the nitrile group of 4-amino-2-methylpyrimidine-5-carbonitrile to a primary amine. acs.orgresearchgate.net The choice of catalyst is critical for achieving high selectivity and avoiding the formation of unwanted secondary and tertiary amine byproducts, a common challenge in nitrile hydrogenation. google.comresearchgate.netresearchgate.net

A variety of heterogeneous transition metal catalysts have been employed for this transformation. researchgate.net Modified Raney nickel is a frequently used catalyst in both batch and continuous-flow processes. researchgate.netresearchgate.net Cobalt-based catalysts are also effective for the hydrogenation of both aliphatic and aromatic nitriles. researchgate.net More advanced systems, such as polysilane/SiO₂-supported palladium catalysts, have been developed for continuous-flow hydrogenations, demonstrating high efficacy and stability, with some catalysts remaining active for over 300 hours. nih.gov Rhodium catalysts, used in conjunction with a basic substance in a two-phase solvent system, have also been shown to provide high conversion and selectivity to the desired primary amine. google.com

Table 2: Catalysts in the Hydrogenation of Nitriles

| Catalyst Type | Key Features | Relevant Application |

|---|---|---|

| Raney Nickel | Widely used, effective for nitrile reduction. researchgate.netresearchgate.net | Hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile. researchgate.net |

| Cobalt Catalysts | Used in Raney-type or supported forms for various nitriles. researchgate.net | Industrially feasible for preparing primary amines. researchgate.net |

| Palladium (supported) | Polysilane/SiO₂ support enhances activity and longevity in flow chemistry. nih.gov | Continuous-flow hydrogenation of various nitriles to primary amines. nih.gov |

| Rhodium | Used with a basic substance in a two-phase system for high selectivity. google.com | Selective reduction of organic nitriles to primary aminomethyl groups. google.com |

This interactive table summarizes various catalytic systems used for the selective hydrogenation of nitriles to primary amines.

Exploration of Alternative Starting Materials and Reagents

Research into the synthesis of this compound has explored various starting materials to improve cost-effectiveness and process efficiency. Two prominent scalable methods start from either 2-cyanoacetamide or malononitrile. acs.orgresearchgate.net These precursors are converted to the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, through condensation with reagents like a Vilsmeier reagent or an in-situ prepared ionic salt, followed by reaction with acetamidine. acs.orgresearchgate.net

An entirely different synthetic pathway begins with 2-methyl-4-amino-5-alkoxymethylpyrimidines, such as the methoxy (B1213986) derivative (2-methyl-4-amino-5-methoxymethylpyrimidine). google.comgoogle.com This intermediate is then converted to the target diamine via a high-temperature amination reaction in the presence of a catalyst. google.comgoogle.com Furthermore, more general protocols for pyrimidine synthesis, such as the condensation of N-vinyl amides with nitriles using trifluoromethanesulfonic anhydride, offer potential alternative routes that could be adapted for this specific compound. nih.gov The target compound itself, also known as Grewe diamine, is a crucial precursor for the synthesis of thiamine (B1217682) (Vitamin B1). researchgate.net

Industrial Scalability and Process Efficiency

The industrial production of this compound demands processes that are not only high-yielding but also scalable, safe, and economically viable. The development of syntheses that utilize inexpensive and readily available starting materials, such as 2-cyanoacetamide and malononitrile, is a key aspect of industrial feasibility. acs.orgresearchgate.net

The adoption of modern manufacturing technologies, particularly fully continuous-flow synthesis, marks a significant advancement in process efficiency. researchgate.net Continuous-flow systems offer numerous advantages over traditional batch methods, including enhanced safety, superior heat and mass transfer, consistent product quality, and simplified scale-up. researchgate.net These systems can drastically reduce reaction times and are often more environmentally benign. researchgate.net The development of robust, heterogeneous, and recyclable catalysts is another cornerstone of efficient industrial processes. nih.govnih.gov Catalysts that exhibit long-term stability, such as a polysilane-supported palladium catalyst active for over 300 hours, or easily recyclable catalysts like certain ionic liquids, reduce waste and operational costs, contributing to a more sustainable and efficient industrial-scale synthesis. nih.govnih.gov Standard industrial equipment like high-pressure autoclaves are also used in established batch processes for this synthesis. google.comgoogle.com

Nucleophilic Substitution Reactions

The aminomethyl group at the 5-position and the amino group at the 4-position of this compound are nucleophilic centers. evitachem.com These groups can readily react with electrophiles in nucleophilic substitution reactions to introduce new functional moieties. evitachem.com The reactivity of the aminomethyl group, in particular, enhances the compound's nucleophilicity, making it a versatile building block for synthesizing more complex molecules. evitachem.com

Studies on related pyrimidine systems demonstrate that nucleophilic aromatic substitution is a common method for functionalizing the pyrimidine ring, particularly at the C4 position, which is generally more reactive than the C2 position. stackexchange.comnih.gov This reactivity is influenced by the electronic effects of the ring nitrogen atoms and can be exploited to introduce various substituents.

Condensation Reactions with Aldehydes and Ketones

The primary amino groups of this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction typically results in the formation of imines, also known as Schiff bases. evitachem.comnih.govmdpi.com The formation of the C=N double bond in the azomethine group is a key feature of these reactions and is crucial for the biological activity of many resulting derivatives. mdpi.comnih.gov

For instance, the condensation of various pyrimidine-5-carbaldehyde (B119791) derivatives with primary amines is a known method for synthesizing pyrimidine Schiff bases. nih.gov Similarly, the reaction of 5-formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione with p-amino acetophenone (B1666503) leads to the formation of a 5-([(4-acetylphenyl)imino]methyl)-6-aminopyrimidine derivative. nih.gov These examples highlight the general reactivity of amino- and formyl-substituted pyrimidines in forming Schiff bases.

Functionalization of the Pyrimidine Ring

The pyrimidine ring in this compound can be further functionalized through various reactions. While the amino groups typically direct electrophilic substitution, the inherent electronic nature of the pyrimidine ring itself can be modified. For example, the synthesis of C4-heteroatom substituted pyrimidines can be achieved through condensation reactions. rsc.org

Furthermore, electrophilic substitution on the pyrimidine ring, though less common than nucleophilic substitution, can occur under specific conditions, often at the C6 position in appropriately substituted pyrimidines. rsc.org The Vilsmeier-Haack reaction, for instance, can be used to introduce a formyl group at the highly nucleophilic position 3 of a pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov Such functionalizations provide a pathway to a wider array of derivatives with tailored properties.

Synthesis of Analogs and Derivatives

The versatile reactivity of this compound has enabled the synthesis of numerous analogs and derivatives, some of which exhibit interesting biological activities.

A key derivative, 4-Amino-5-bromomethyl-2-methylpyrimidine, is often synthesized from the corresponding 5-hydroxymethyl or 5-aminomethyl precursor. One synthetic route involves the reaction of 4-amino-2-methyl-5-cyanopyrimidine with hydrobromic acid. Another method describes the reaction of an intermediate, 4-amino-2-methyl-5-(methoxymethyl)pyrimidine, with hydrobromic acid to yield the target product. google.com This halogenated derivative serves as a crucial building block in organic synthesis for creating further modified pyrimidines. It is also available as a dihydrobromide salt. scbt.com

Table 1: Synthesis of 4-Amino-5-bromomethyl-2-methylpyrimidine

| Starting Material | Reagents | Product | Reference |

| 4-amino-2-methyl-5-cyanopyrimidine | Hydrobromic acid | 4-Amino-5-bromomethyl-2-methylpyrimidine | |

| Intermediate C (from 3-methoxypropionitrile) | Hydrobromic acid | 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromate | google.com |

The pyrimidine scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. tandfonline.comnih.govgsconlinepress.comsemanticscholar.org Several pyrimidine derivatives have been approved for clinical use as anti-inflammatory drugs. nih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.gov

Research has focused on synthesizing novel pyrimidine analogs that target inflammatory pathways. tandfonline.com For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has yielded compounds that inhibit COX enzymes. nih.gov Similarly, new thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and shown to reduce inflammation by decreasing the concentration of prostaglandin (B15479496) E2 (PGE2). nih.gov The design of these derivatives often involves incorporating structural features known to enhance anti-inflammatory activity, such as specific heterocyclic moieties. tandfonline.com Recent studies on morpholinopyrimidine derivatives have also shown promising results in reducing the expression of iNOS and COX-2, key inflammatory enzymes. researchgate.net

Pyrimidine derivatives are a significant class of compounds exhibiting a broad spectrum of antimicrobial and antiviral activities. acgpubs.orgproquest.comresearchgate.net Their structural similarity to the building blocks of nucleic acids allows them to interfere with microbial and viral replication processes. gsconlinepress.com

In the realm of antimicrobial research, various pyrimidine derivatives have demonstrated efficacy against bacterial and fungal pathogens. gsconlinepress.comsemanticscholar.orgresearchgate.net For instance, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown notable antibacterial and antifungal properties. acgpubs.orgproquest.com

The antiviral potential of pyrimidine derivatives is also well-documented, with compounds developed to target a wide range of viruses, including herpes simplex virus, influenza virus, and human coronaviruses. mdpi.comnih.gov A series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and showed good antiviral activity against tobacco mosaic virus (TMV). nih.gov One compound, in particular, exhibited a curative effect superior to the commercial product Ningnanmycin. nih.gov Furthermore, the synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues has yielded compounds with activity against various DNA and RNA viruses. nih.gov

Table 2: Biologically Active Pyrimidine Derivatives

| Derivative Class | Biological Activity | Target/Mechanism of Action (if known) | References |

| Pyrazolo[3,4-d]pyrimidines | Anti-inflammatory | COX enzyme inhibition | nih.gov |

| Thieno[2,3-d]pyrimidines | Anti-inflammatory | PGE2 reduction | nih.gov |

| Pyrimido[4,5-d]pyrimidines | Antimicrobial | Not specified | acgpubs.orgproquest.com |

| 2-Substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazoles | Antiviral (TMV) | Not specified | nih.gov |

| N-(2-(phosphonomethoxy)ethyl) nucleotide analogues | Antiviral | Viral replication inhibition | nih.gov |

Biological Activities and Mechanisms of Action

Role as a Precursor in Thiamine (B1217682) (Vitamin B1) Metabolism

5-(Aminomethyl)-2-methylpyrimidin-4-amine serves as a vital building block in the metabolic pathways that lead to the synthesis and recycling of thiamine, an essential cofactor for all living organisms. nih.gov Its significance is particularly pronounced in the context of salvage pathways, which allow cells to reclaim and reuse components of degraded thiamine.

Biosynthesis of Thiamine

While not a direct intermediate in the de novo synthesis of thiamine in all organisms, this compound is closely related to the pyrimidine (B1678525) moiety of thiamine. The de novo pathway typically involves the synthesis of 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P) from precursors like 5-aminoimidazole ribotide (AIR) in bacteria. nih.govwikipedia.org However, the salvage of degraded thiamine products provides an alternative route to this essential pyrimidine component.

Interaction with Thiamine Salvage Pathways

Thiamine can be degraded in the environment, particularly in basic soil conditions, to yield various breakdown products. nih.govnih.gov A key degradation product is N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine (FAMP). nih.govnih.gov Bacteria, archaea, and eukaryotes have evolved sophisticated salvage pathways to recover the valuable pyrimidine ring from these degraded forms. nih.gov

The enzyme TenA, also known as thiaminase II or aminopyrimidine aminohydrolase, plays a critical role in this salvage pathway. uni-goettingen.deuniprot.org TenA catalyzes the hydrolysis of this compound to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and ammonia (B1221849). uni-goettingen.deuniprot.org Research has shown that TenA has a much higher catalytic efficiency (kcat) for aminopyrimidine compared to thiamine itself, indicating that aminopyrimidine is its natural substrate. nih.govuniprot.org Specifically, the kcat for the hydrolysis of 4-amino-5-aminomethyl-2-methylpyrimidine is 22.0 min⁻¹, and TenA hydrolyzes this substrate 100 times faster than it hydrolyzes thiamine. uniprot.org

| Substrate | Product(s) | Relative Reaction Rate | Reference |

|---|---|---|---|

| This compound | 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) + NH₄⁺ | 100x | nih.govuniprot.org |

| Thiamine | 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) + 4-methyl-5-(2-hydroxyethyl)thiazole | 1x | uniprot.org |

The salvage process begins with the uptake of thiamine degradation products from the environment. The ATP-binding cassette (ABC) transporter system, encoded by the thiXYZ genes, is responsible for transporting N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine (FAMP) into the cell. nih.govnih.gov The periplasmic substrate-binding protein of this system, ThiY, specifically binds to FAMP and delivers it to the transmembrane components of the transporter. nih.govnih.gov

Once inside the cell, FAMP is first deformylated by an amidohydrolase encoded by the ylmB gene to produce this compound. nih.govnih.gov This aminopyrimidine is then acted upon by the TenA enzyme, which hydrolyzes it to generate 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). nih.govnih.govnih.gov This salvaged HMP can then be phosphorylated and channeled into the de novo thiamine biosynthetic pathway to be combined with the thiazole (B1198619) moiety, ultimately forming thiamine monophosphate. nih.govnih.gov

| Step | Substrate | Enzyme/Transporter | Product | Reference |

|---|---|---|---|---|

| Transport | N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine (FAMP) | ThiXYZ transporter (ThiY binding protein) | Intracellular FAMP | nih.govnih.gov |

| Deformylation | N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine (FAMP) | YlmB (amidohydrolase) | This compound | nih.govnih.gov |

| Hydrolysis | This compound | TenA (aminopyrimidine aminohydrolase) | 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) | uni-goettingen.deuniprot.orgnih.gov |

Implications for Cellular Metabolism and Function

The salvage pathway involving this compound is crucial for organisms that cannot synthesize thiamine de novo or live in environments where thiamine is scarce but its degradation products are available. nih.gov This pathway represents a significant metabolic adaptation, allowing cells to efficiently recycle the essential pyrimidine component of thiamine. By salvaging this moiety, cells can conserve the energy and resources that would otherwise be required for its complete synthesis. The ability to utilize thiamine breakdown products provides a competitive advantage for survival in various ecological niches. nih.gov

Enzyme Inhibition Studies

Derivatives of the this compound scaffold have been the focus of extensive research, leading to the development of highly potent and selective enzyme inhibitors.

While specific inhibition of hydroxymethylpyrimidine (HMP) kinase by this compound is not extensively documented, derivatives of its core structure have emerged as powerful inhibitors of Janus kinase 2 (JAK2). The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways that regulate blood cell development and the immune system. nih.gov The JAK2V617F mutation, in particular, is a key driver in myeloproliferative neoplasms (MPNs). nih.gov

In the pursuit of selective JAK2 inhibitors, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were synthesized and evaluated. One standout compound, designated A8, demonstrated exceptional potency against JAK2 kinase with an IC₅₀ value of 5 nM. nih.govnih.gov This compound also showed significant selectivity for JAK2 over other members of the JAK family. nih.gov

| Kinase | IC₅₀ (nM) | Selectivity Fold vs. JAK2 |

|---|---|---|

| JAK2 | 5 | - |

| JAK1 | 193 | 38.6x |

| JAK3 | 273 | 54.6x |

| TYK2 | 206 | 41.2x |

Data sourced from ACS Medicinal Chemistry Letters, 2023. nih.govcreative-enzymes.com

The enzyme inhibition observed with these pyrimidine derivatives translates directly into the modulation of critical cellular signaling pathways. The JAK2 inhibitor, compound A8, effectively blocks the phosphorylation of JAK2 and its downstream substrates within the JAK-STAT signaling pathway. nih.gov

Western blot analysis in Ba/F3 JAK2V617F cells confirmed that compound A8 inhibits the phosphorylation of JAK2, STAT3, and STAT5 in a dose-dependent manner. nih.gov Furthermore, it was observed to inhibit the phosphorylation of AKT, another key protein in cell signaling. nih.gov This disruption of the JAK2-STAT pathway leads to tangible effects on cell fate; compound A8 was shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis, thereby exerting its antitumor activity. nih.gov Similarly, other 2-aminopyrimidine (B69317) derivatives have been designed to target the EGFR signaling pathway, with compound A5 shown to inhibit EGFR phosphorylation, induce apoptosis, and arrest cells at the G2/M phase. nih.gov

Antiproliferative Activities of Derivatives

The ability of pyrimidine derivatives to modulate signaling pathways makes them promising candidates for antiproliferative agents. The previously mentioned JAK2 inhibitor, A8, demonstrated its antitumor activity by inducing apoptosis in cells carrying the JAK2V617F mutation. nih.gov

Beyond JAK2 inhibition, other classes of pyrimidine derivatives have been investigated for their anticancer properties. A series of 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated for their activity against several cancer cell lines. One compound, 9u, showed potent antiproliferative activity against lung cancer (A549), breast cancer (MCF-7), and prostate cancer (PC-3) cells. nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Cancer | 0.35 |

| MCF-7 | Breast Cancer | 3.24 |

| PC-3 | Prostate Cancer | 5.12 |

Data sourced from the Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. nih.gov

Potential as Analgesic and Anti-inflammatory Agents (of derivatives)

The pyrimidine scaffold is also a key feature in compounds designed to have analgesic and anti-inflammatory properties. A study of 4,6-diaryl substituted pyrimidines revealed that these compounds exhibit noticeable inhibitory activity on nitric oxide (NO) production, a key mediator in inflammation. nih.gov The flat, conjugated heteroaromatic system of these pyrimidines is considered an important factor for this anti-inflammatory activity. nih.gov For instance, compound 6g, a diaryl pyrimidine derivative, showed a significant increase in NO inhibitory activity with the introduction of a methylthio (SCH₃) group. nih.gov While many pyrimidine derivatives show broad biological activity, related structures like 5,7-substituted nih.govcreative-enzymes.comnih.govtriazolo[1,5-a]pyrimidines have been noted for their potential analgesic and anti-inflammatory effects. nih.gov

Interactions with Biomolecules and Transporters

The parent compound, this compound, is a known substrate for the enzyme TenA, which is involved in a thiamin (Vitamin B1) salvage pathway in organisms like Bacillus subtilis. nih.govtamu.edu TenA catalyzes the hydrolysis of the compound, converting it to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), an intermediate in the de novo thiamin biosynthetic pathway. nih.govtamu.edu This interaction underscores the compound's role in fundamental metabolic processes.

Furthermore, the 2,4-diaminopyrimidine (B92962) structure, which is a core feature of this compound, has been identified as a key pharmacophore for interaction with thiamine transporters. A study revealed that Janus kinase inhibitors containing this moiety can act as inhibitors of thiamine transporters THTR-1 and THTR-2. nih.gov Specifically, the antibiotic trimethoprim, which also contains a 2,4-diaminopyrimidine structure, potently inhibits thiamine uptake mediated by both transporters. nih.gov This suggests that this compound itself may interact with these transporters, a finding with important implications for its cellular uptake and biological availability.

Research Applications and Therapeutic Potential

Building Block for Pharmaceutical Development

The structural attributes of 5-(Aminomethyl)-2-methylpyrimidin-4-amine make it a highly valued component in medicinal chemistry. The pyrimidine (B1678525) ring is a key feature in many naturally occurring and synthetic bioactive compounds, and this specific derivative offers reactive sites for further chemical modification. nih.govresearchgate.nethumanjournals.com

This compound is a central intermediate in the industrial synthesis of Thiamine (B1217682) (Vitamin B1). acs.orggoogle.com Thiamine is an essential nutrient vital for carbohydrate metabolism and nerve function. newdrugapprovals.org The vitamin's structure consists of a pyrimidine ring and a thiazole (B1198619) ring linked by a methylene bridge. This compound provides the essential pyrimidine moiety, which is then coupled with the thiazole precursor to form thiamine. researchgate.net

The compound is also utilized in the synthesis of thiamine analogs. These are structurally similar molecules that can be used in research to study thiamine's mechanism of action or to develop antagonists that inhibit thiamine-dependent pathways. nih.gov For instance, the analog Bacimethrin, which mimics the pyrimidine part of thiamine, has been used to study thiamine biosynthesis in bacteria. nih.govcaltech.edu

The pyrimidine nucleus is a privileged scaffold in drug discovery, and this compound serves as a versatile starting material for a wide array of novel pharmaceutical agents. nih.govbenthamdirect.com Its functional groups—the primary amine on the pyrimidine ring and the aminomethyl group—allow for diverse chemical reactions to build more complex molecules. Researchers have leveraged this compound to create derivatives with potential applications as anti-cancer, anti-microbial, and anti-inflammatory agents. researchgate.netnih.gov The ability to modify the pyrimidine core at various positions is crucial for tuning the pharmacological properties of the resulting drug candidates. humanjournals.com

Given its role as a precursor to Thiamine, this compound is intrinsically linked to metabolic processes. Thiamine, in its active form thiamine pyrophosphate, is an indispensable coenzyme for enzymes involved in the metabolism of carbohydrates and amino acids. newdrugapprovals.org A deficiency in thiamine can lead to significant metabolic and neurological disorders. Consequently, the synthesis of thiamine and its potent analogs from this pyrimidine intermediate is crucial for developing treatments for such conditions. The pyrimidine scaffold itself is explored for its potential to interact with various metabolic enzymes, making it a valuable intermediate in the design of drugs targeting metabolic diseases. researchgate.net

Development of Selective Enzyme Inhibitors

The rigid structure and hydrogen bonding capabilities of the pyrimidine ring make it an excellent foundation for designing specific enzyme inhibitors. By adding various substituents to the this compound core, medicinal chemists can create molecules that fit precisely into the active sites of target enzymes, blocking their activity.

Derivatives of the pyrimidine scaffold have shown significant promise as inhibitors of Janus kinase 2 (JAK2), a key target in the treatment of myeloproliferative neoplasms (MPNs). nih.govnih.gov MPNs are a group of blood cancers characterized by the overproduction of blood cells, often driven by a mutation in the JAK2 gene (JAK2V617F). nih.govelsevierpure.com This mutation leads to the constant activation of JAK2, promoting uncontrolled cell growth. nih.gov

In one study, a series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives were synthesized and evaluated as selective JAK2 inhibitors. nih.gov The research demonstrated that these compounds could effectively inhibit JAK2 kinase activity. The optimal compound from this series, designated A8, showed high potency against JAK2 with an IC₅₀ value of 5 nM and exhibited significant selectivity over other JAK family members. nih.govnih.gov This selectivity is critical for minimizing side effects that can arise from inhibiting other essential kinases. elsevierpure.com

| Target Kinase | IC₅₀ (nM) | Selectivity vs. JAK2 |

|---|---|---|

| JAK1 | 193 | 38.6-fold |

| JAK2 | 5 | - |

| JAK3 | 273 | 54.6-fold |

| TYK2 | 206 | 41.2-fold |

This table presents the in vitro inhibitory concentrations (IC₅₀) of compound A8 against the four members of the Janus kinase family, highlighting its potency and selectivity for JAK2. Data sourced from a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives. nih.gov

This compound and its derivatives are valuable tools for structure-activity relationship (SAR) studies. nih.govhumanjournals.com SAR is a fundamental concept in medicinal chemistry where the chemical structure of a compound is systematically modified to understand its effect on biological activity. ekb.eg

In the development of the aforementioned JAK2 inhibitors, researchers performed systematic explorations by modifying a lead compound. nih.gov For example, they investigated the effect of opening a tetrahydroisoquinoline ring and altering the length of a methylene linker. These modifications led to significant changes in the inhibitory activity and metabolic stability of the compounds. This systematic approach allowed for the identification of the optimal structural features required for potent and selective JAK2 inhibition, ultimately leading to the discovery of compound A8. nih.govnih.gov Such SAR studies are essential for optimizing lead compounds into viable drug candidates with improved efficacy and better pharmacokinetic profiles. humanjournals.com

Molecular docking and binding interactions

Molecular docking simulations are crucial computational tools used to predict the binding orientation and affinity of a molecule to a specific protein target. For derivatives of this compound, these studies have elucidated key interactions at the atomic level, guiding the design of more potent and selective inhibitors for various enzymes.

Research on pyrimidine derivatives has shown that the pyrimidine core frequently acts as a scaffold for hydrogen bonding within the ATP-binding sites of kinases. For instance, in silico analysis of oxazolo[5,4-d]pyrimidine derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) revealed that the core structure forms two critical hydrogen bonds with the NH group of Lys-868 and the backbone NH of Asp-1046. Similarly, docking studies of other pyrimidine analogs with cyclin-dependent kinase 2 (CDK2) identified hydrogen bonds forming between the pyrimidine's nitrogen atoms or amino groups and residues such as LYS 33 and THR 14.

Beyond hydrogen bonds, other interactions contribute to the binding affinity. In studies of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as Janus kinase 2 (JAK2) inhibitors, a hydrogen bond was observed between an amino group and the carbonyl of LEU855, while a sulfonyl group formed hydrogen bonds with GLN853 and maintained a water-bridged interaction with TYR931. These multiple points of contact help to fix the conformation of the inhibitor in the active site, enhancing its selectivity and potency.

Table 1: Summary of Molecular Docking Interactions of Pyrimidine Derivatives

| Derivative Class | Protein Target | Key Interacting Residues | Type of Interaction |

| Oxazolo[5,4-d]pyrimidines | VEGFR2 | Lys-868, Asp-1046 | Hydrogen Bond |

| 4-(2-amino-3, 5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine | CDK2 | LYS 33, THR 14, GLU 12 | Hydrogen Bond |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives | JAK2 | LEU855, GLN853, TYR931 | Hydrogen Bond, Water Bridge |

Applications in Biochemical Assays and Metabolic Studies

This compound and its analogs are valuable tools in biochemical research and metabolic studies. The compound serves as a key building block for creating nucleoside analogs, which are instrumental in studying nucleic acid metabolism and understanding genetic processes. Its structure allows for specific binding interactions, making it useful in the development of diagnostic assays.

In the realm of metabolic studies, a derivative, N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide (formylaminopyrimidine), has been identified as a key intermediate in a thiamin salvage pathway in bacteria. This pathway allows organisms to recycle thiamin degradation products. The formylated compound is transported into the cell and subsequently deformylated and hydrolyzed to regenerate 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor in the de novo thiamin biosynthetic pathway. This highlights the compound's role in the essential metabolic network for vitamin B1 synthesis and recycling.

Furthermore, studies on the metabolic stability of pyrimidine derivatives are crucial for drug development. For example, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have demonstrated favorable metabolic stability in human liver microsomes, a critical parameter for assessing their potential as therapeutic agents.

Table 2: Biochemical and Metabolic Roles

| Compound/Derivative | Role | Area of Study | Key Finding |

| This compound | Building Block | Nucleic Acid Metabolism | Used to synthesize nucleoside analogs for studying genetic processes. mdpi.com |

| N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide | Metabolic Intermediate | Thiamin Salvage Pathway | Transported into bacteria and recycled into the thiamin biosynthesis pathway. nih.gov |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives | Drug Candidate | Pharmacokinetics | Showed good metabolic stability in human liver microsomes. researchgate.net |

Investigation for Antiviral and Anticancer Agents

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer and antiviral drugs. This compound serves as a crucial intermediate for the synthesis of bioactive molecules that target various enzymes and pathways involved in cancer and viral replication.

In anticancer research, pyrimidine derivatives have been developed as potent enzyme inhibitors. For example, derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been identified as selective JAK2 inhibitors for treating myeloproliferative neoplasms, with the optimal compound showing an IC₅₀ value of 5 nM for JAK2 kinase. researchgate.netresearchgate.net Other series of pyrimidine-based compounds have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are critical targets in oncology. nih.govnih.gov Research into 5-trifluoromethylpyrimidine derivatives yielded compounds with significant antitumor activity against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer), with IC₅₀ values in the low micromolar to nanomolar range. nih.gov

In the antiviral field, research has explored 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are structurally related to the core compound, as potential antiviral agents. nih.gov The rationale for this investigation stems from the essential role of host cell kinases in viral replication, making kinase inhibitors an attractive therapeutic strategy. These studies highlight the adaptability of the pyrimidine structure for creating diverse molecules with potential therapeutic value against various diseases.

Table 3: Anticancer Activity of Selected Pyrimidine Derivatives

| Derivative Class | Target | Cancer Cell Line | IC₅₀ (µM) |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine (Compound A8) | JAK2 Kinase | - | 0.005 |

| 4-amino-thieno[2,3-d]pyrimidine (Compound 2) | - | MCF-7 | 0.013 |

| 5-trifluoromethylpyrimidine (Compound 9u) | EGFR Kinase | A549 | 0.35 |

| 5-trifluoromethylpyrimidine (Compound 9u) | EGFR Kinase | MCF-7 | 3.24 |

| 5-trifluoromethylpyrimidine (Compound 9u) | EGFR Kinase | PC-3 | 5.12 |

| Oxazolo[5,4-d]pyrimidine (Compound 5) | VEGFR2 Kinase | - | 0.33 |

Nutraceutical Research (as a dietary supplement)

While this compound is not itself used as a dietary supplement, it is a fundamental chemical component of thiamine (Vitamin B1). Thiamine is an essential water-soluble vitamin composed of a pyrimidine ring connected to a thiazole ring. mdpi.com As humans cannot synthesize thiamine de novo, it must be obtained through diet or supplementation, making research into its components and synthesis highly relevant to nutrition. nih.gov

Nutraceutical research focuses on thiamine as a whole molecule. Thiamine plays a critical role as a coenzyme in glucose metabolism, which is vital for cellular energy production. mdpi.com Adequate thiamine intake is associated with reduced risk of cardiovascular diseases and diabetes and is important for mental health. mdpi.com Thiamine supplementation is recommended for certain populations to prevent deficiencies that can lead to serious health conditions. nih.gov The compound this compound, often referred to as Grewe Diamine, is a key intermediate in the chemical synthesis of thiamine for its use in fortified foods, animal feeds, and multivitamin supplements. researchgate.net Therefore, research into this pyrimidine compound is intrinsically linked to ensuring a stable and accessible supply of Vitamin B1 for nutritional purposes. mdpi.comnih.gov

Preclinical Research and Pharmacological Investigations of Derivatives

In Vitro Studies

In vitro studies are fundamental in the early stages of drug discovery, providing insights into the cellular and molecular effects of new chemical entities. For derivatives of 5-(aminomethyl)-2-methylpyrimidin-4-amine, these studies have focused on their ability to inhibit cancer cell growth, modulate specific enzymes, and demonstrate selectivity for their intended molecular targets.

The anti-proliferative activity of various pyrimidine (B1678525) derivatives has been evaluated across a range of cancer cell lines. These assays measure the ability of a compound to inhibit cell growth and are a key indicator of potential anticancer efficacy.

One area of focus has been on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective Janus kinase 2 (JAK2) inhibitors. The JAK2V617F mutation is a known driver in myeloproliferative neoplasms (MPNs). nih.gov In studies involving Ba/F3 cells engineered to express this mutation, a lead compound, A8, was shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis in a concentration-dependent manner, thus inhibiting tumor cell proliferation. nih.gov

Other pyrimidine derivatives have demonstrated broad cytotoxic effects. For instance, novel 5-arylethylidene-aminopyrimidine-2,4-diones showed significant cytotoxic activity against breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells, with the breast cancer cell line being the most sensitive. mdpi.com Similarly, a series of 4-aminoquinoline (B48711) derivatives were effective against human breast tumor cell lines MCF7 and MDA-MB468. nih.gov Further research on pyrazolo[3,4-d]pyrimidine analogs identified compounds with potent antiproliferative activity against colorectal (HCT116) and hepatocellular carcinoma (HepG2) cells. mdpi.com

The table below summarizes the findings from various cell proliferation assays.

| Derivative Class | Cell Line(s) | Key Findings |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine | Ba/F3 JAK2V617F | Arrested cell cycle in G0/G1 phase and induced apoptosis. nih.gov |

| 5-Arylethylidene-aminopyrimidine-2,4-diones | MDA-MB-231, HT-29, U-937 | Showed excellent-to-good cytotoxic activity, with MDA-MB-231 being most sensitive. mdpi.com |

| 4-Aminoquinoline | MCF7, MDA-MB468 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB 468 cells. nih.gov |

| Aminosteroid (B1218566) (RM-581) | VCaP, 22Rv1, LAPC-4 (Prostate Cancer) | Potently blocked the growth of androgen-dependent prostate cancer cells. mdpi.com |

| 5-substituted-2'-deoxyuridine | Murine Sarcoma 180, L1210 | Compounds 1, 2, 10, and 16 inhibited cancer cell growth. nih.gov |

| Pyrazolo[3,4-d]pyrimidinone | HCT116 (Colorectal), HepG2 (Hepatocellular) | Derivatives bearing N5-2-(4-halophenyl) acetamide (B32628) substituents were the most potent. mdpi.com |

To understand the mechanism of action, enzyme activity assays are conducted to determine if the derivatives can inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective JAK2 inhibitors. nih.govnih.gov Compound A8, for example, demonstrated excellent potency against the JAK2 kinase, with a half-maximal inhibitory concentration (IC₅₀) of 5 nM. nih.govnih.govacs.org

In other studies, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones were identified as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two important targets in oncology. mdpi.com Specifically, compounds 4 and 7 were found to significantly inhibit both BRD4 and PLK1. mdpi.com Furthermore, pyrazolopyrimidine derivatives have been designed and evaluated as inhibitors of dipeptidyl peptidase 4 (DPP-4), with some compounds showing significant inhibitory activity. rjpbr.com Other research has identified 2-aminopyrimidine (B69317) derivatives as potent inhibitors of β-glucuronidase. mdpi.com

The table below presents the results from various enzyme inhibition assays.

| Derivative Class | Target Enzyme(s) | IC₅₀ Values / Key Findings |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine (Compound A8) | JAK2 Kinase | IC₅₀ = 5 nM. nih.govnih.govacs.org |

| Aminopyrimidine-2,4-diones (Compound 4) | BRD4, PLK1 | IC₅₀ = 0.029 µM (BRD4), 0.042 µM (PLK1). mdpi.com |

| Amino-2-thiopyrimidine-4-ones (Compound 7) | BRD4, PLK1 | IC₅₀ = 0.094 µM (BRD4), 0.02 µM (PLK1). mdpi.com |

| Pyrazolo[3,4-d]pyrimidinone (Compound 4a) | CDK2 | IC₅₀ = 0.21 µM. mdpi.com |

| β-Amino Carbonyl 6-(hydroxymethyl)pyrazolopyrimidine | DPP-4 | IC₅₀ ≤ 59.8 nM. rjpbr.com |

| 2-Aminopyrimidine (Compound 24) | β-glucuronidase | IC₅₀ = 2.8 µM. mdpi.com |

| 5-(hydroxymethyl)-2'-deoxyuridine (1) and 5-(azidomethyl)-2'-deoxyuridine (10) | HSV-1 pyrimidine deoxyribonucleoside kinase | Showed good affinity for the enzyme. nih.gov |

Selectivity is a critical attribute for a drug candidate, as it can minimize off-target effects. For derivatives of this compound, researchers have assessed their selectivity against closely related molecular targets.

The highly potent JAK2 inhibitor, compound A8, was evaluated for its selectivity against other members of the JAK family. It exhibited 38.6-fold, 54.6-fold, and 41.2-fold selectivity for JAK1, JAK3, and TYK2, respectively, indicating it is a relatively selective JAK2 inhibitor. nih.govnih.govacs.org

Similarly, fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives designed as DPP-4 inhibitors were tested for their selectivity against the related enzymes DPP-8 and DPP-9. These compounds demonstrated satisfactory selectivity over DPP-8 and DPP-9, which is a desirable characteristic for this class of inhibitors. rjpbr.com

In Vivo Studies (e.g., tumor-bearing animal models)

Following promising in vitro results, lead compounds are advanced to in vivo studies, often using animal models bearing human tumors (xenografts), to assess their efficacy in a more complex biological system.

The in vivo anti-cancer potential of newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives was evaluated in a breast cancer mouse xenograft model. The results showed that these derivatives significantly reduced tumor growth over an 8-day treatment period compared to control animals. mdpi.com

In another study, an aminosteroid derivative, RM-581, was tested in non-castrated nude mice bearing LAPC-4 prostate cancer xenografts. Oral administration of RM-581 was found to completely block tumor growth at various doses. mdpi.com

Understanding how a compound is taken up and distributed within the body is crucial for determining its potential to reach the target tissue at therapeutic concentrations.

During the in vivo study of the aminosteroid derivative RM-581 in tumor-bearing mice, an important observation was the accumulation of the compound in the tumors. The concentration of RM-581 was found to be 3.3 to 10 times higher in the tumor tissue compared to the plasma. mdpi.com This preferential accumulation in the tumor is a favorable property for an anticancer agent.

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Good pharmacokinetic properties and metabolic stability are essential for a drug candidate.

The N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative, compound A8, was found to have significantly improved metabolic stability and a favorable oral bioavailability of 41.1%. nih.govnih.gov This suggests that the compound is well-absorbed and not rapidly broken down by the body, allowing it to reach and act on its target. Human liver microsomal metabolism studies also indicated that certain chemical modifications, such as replacing amide bonds with sulfonamides, led to compounds with excellent activity and metabolic properties. nih.gov Additionally, a series of 5-arylethylidene-aminopyrimidine-2,4-diones and related compounds were reported to have ideal drug-like properties and pharmacokinetic profiles based on computational studies. mdpi.com

Toxicological Assessments (general research context, not specific dosage)

In the preclinical evaluation of derivatives of this compound, toxicological assessment is guided by the therapeutic target and the desire to minimize off-target effects. For instance, in the development of analogs as Janus kinase (JAK) inhibitors, a key toxicological consideration is selectivity. The JAK family includes several subtypes (JAK1, JAK2, JAK3, and TYK2), and non-selective inhibition can lead to undesirable side effects. nih.gov

The rationale for developing selective inhibitors stems from the known risks associated with less selective drugs. For example, the JAK1/2 inhibitor Ruxolitinib has been associated with severe platelet abnormalities and immune system suppression in long-term use. nih.gov Another inhibitor, Fedratinib, which targets both JAK2 and FLT3, carries a risk of causing Wernicke's encephalopathy, a serious neurological condition, leading to a black box warning from the FDA. nih.gov Therefore, the toxicological goal in the preclinical phase for new pyrimidine-based analogs is to engineer molecules with high selectivity for the intended target, such as JAK2, thereby designing a potentially safer therapeutic profile by avoiding the mechanisms that lead to such adverse effects. nih.govfigshare.com

Drug Repurposing and Analog Development

The core structure of this compound serves as a valuable scaffold for the development of new therapeutic agents through analog development. Researchers have modified this pyrimidine structure to create novel compounds with potential applications in oncology and anti-inflammatory therapies.

One significant area of development involves creating derivatives as selective inhibitors of Janus kinase 2 (JAK2). The V617F mutation in JAK2 is a key driver in myeloproliferative neoplasms (MPNs). nih.govfigshare.com Starting from a lead compound, scientists have systematically developed a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives. This research led to the discovery of compound A8, which demonstrated potent and highly selective inhibition of JAK2, with an IC50 value of 5 nM. nih.govfigshare.com This compound was found to be significantly more selective for JAK2 compared to other JAK family members, a crucial factor for potentially avoiding off-target effects. nih.gov

| Compound | Target | Potency (IC50) | Selectivity Profile | Key Finding |

|---|---|---|---|---|

| A8 | JAK2 Kinase | 5 nM | 38.6-fold vs JAK1, 54.6-fold vs JAK3, 41.2-fold vs TYK2 | Demonstrated high potency and selectivity for JAK2, with improved metabolic stability and bioavailability (41.1%). nih.govfigshare.com |

Another avenue of analog development has been the synthesis of 5'-substituted derivatives of 2'-deoxyuridine, incorporating the aminomethyl pyrimidine moiety. These analogs have been investigated for their potential as antineoplastic and antiviral agents. nih.gov For example, 5-(aminomethyl)-2'-deoxyuridine was synthesized and showed inhibitory activity against the growth of murine Sarcoma 180 and L1210 cells in culture. nih.gov This line of research explores how modifications to the pyrimidine core can create compounds that interfere with cellular replication processes in cancer cells or viruses. nih.gov

| Analog Class | Therapeutic Area | Mechanism of Action (Proposed) | Source |

|---|---|---|---|

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives | Oncology (Myeloproliferative Neoplasms) | Selective inhibition of JAK2 kinase | nih.govfigshare.com |

| 5-(aminomethyl)-2'-deoxyuridine | Oncology, Virology | Inhibition of cancer cell growth and viral replication | nih.gov |

The development of these analogs highlights the versatility of the this compound structure as a starting point for creating new drugs with tailored properties for specific diseases. nih.govnih.gov

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The industrial production of 5-(aminomethyl)-2-methylpyrimidin-4-amine has been well-established; however, the pursuit of more efficient, sustainable, and scalable synthetic routes remains a key research focus. Traditional batch syntheses often involve multiple steps and the use of harsh reagents. nih.gov Recent advancements have shifted towards modern synthetic strategies that offer higher yields, improved safety profiles, and are more environmentally benign.

Further research is exploring the use of novel catalytic systems, including biocatalysis. The use of enzymes in the synthesis of pyrimidine (B1678525) derivatives could offer high selectivity and milder reaction conditions, reducing the environmental impact of the chemical processes. uni-goettingen.de The development of such green chemistry approaches is crucial for the sustainable production of this important intermediate.

Table 1: Comparison of Synthetic Approaches for this compound

| Method | Starting Material | Key Steps | Overall Yield | Key Advantages |

| Traditional Batch Process | Malononitrile (B47326) / Acrylonitrile | Multi-step condensation and reduction | 61-79% | Established industrial methods |

| Scalable Batch Process | 2-Cyanoacetamide (B1669375) | Reaction with Vilsmeier reagent, condensation, and hydrogenation | ~70% | Use of less expensive starting materials nih.gov |

| Continuous Flow Synthesis | 2-Cyanoacetamide | Three transformations in six sequential flow devices | 84% | High yield, short residence time, improved safety and control nih.govnih.gov |

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

The true potential of this compound lies in its role as a scaffold for generating a diverse library of derivatives with a wide range of biological activities. The primary amino groups and the pyrimidine core are amenable to a variety of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

A prominent area of research is the development of kinase inhibitors. Derivatives of this compound have shown significant promise as selective inhibitors of Janus kinases (JAKs), particularly JAK2. mdpi.com The JAK/STAT signaling pathway is crucial for immune response and cell growth, and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and inflammatory conditions. mdpi.com For example, N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have been synthesized and evaluated as potent and selective JAK2 inhibitors. One optimized compound, referred to as A8 in a recent study, exhibited an IC50 value of 5 nM for JAK2 and demonstrated significant selectivity over other JAK family members. mdpi.com

Beyond JAK inhibitors, the pyrimidine core is a privileged structure in the design of various other bioactive molecules. Research has shown that pyrimidine derivatives can exhibit a broad spectrum of activities, including anticancer, antioxidant, and anti-inflammatory properties. nih.govnih.gov The synthesis of novel pyrimidine-based compounds targeting enzymes like lipoxygenase and their evaluation for cytotoxicity against various cancer cell lines is an active field of investigation. nih.govnih.gov

Table 2: Bioactivity of Selected this compound Derivatives

| Derivative Class | Target | Key Findings | Reference |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine | JAK2 Kinase | IC50 of 5 nM; selective over JAK1, JAK3, and TYK2 | mdpi.com |

| Pyrido[2,3-d]pyrimidines | Lipoxygenase (LOX) | Potent inhibition of LOX; some derivatives showed strong cytotoxicity against A549 lung cancer cells | nih.govnih.gov |

| Pyrimidine-Triazole Hybrids | Anticancer | Activity against breast cancer cell lines (MCF-7, MDA-MB231, MDA-MB453) | stanford.edu |

Mechanistic Elucidation of Biological Activities at a Molecular Level

A deeper understanding of how this compound and its derivatives exert their biological effects at the molecular level is crucial for rational drug design. For the parent compound, its primary known biological role is in the thiamine (B1217682) (Vitamin B1) salvage pathway in various organisms, including bacteria. nih.govscbt.com It serves as a substrate for the enzyme TenA (thiaminase II), which catalyzes its hydrolysis to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamine biosynthesis. nih.govnih.govuni-goettingen.de In this pathway, a precursor, N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine, is first deformylated by the enzyme YlmB to yield this compound. uniprot.orguni-goettingen.de The TenA enzyme then facilitates the substitution of the aminomethyl group with a hydroxyl group. nih.gov Mutagenesis studies on TenA have helped to identify the key active site residues involved in this catalytic process. nih.gov

For the derivatives, mechanistic studies often focus on their specific targets. In the case of the JAK2-inhibiting derivatives, molecular docking studies have revealed how these molecules bind to the ATP-binding site of the kinase. mdpi.com The pyrimidin-2-amine core typically forms crucial hydrogen bonds with hinge region residues of the kinase, such as LEU932 and TYR931, which is a key interaction for maintaining inhibitory activity. mdpi.com Further modifications on the scaffold can then be made to enhance selectivity and potency.

Future research should aim to explore other potential biological targets of this compound and its analogs. Understanding these molecular interactions will be key to unlocking their full therapeutic potential.

Applications in Personalized Medicine and Precision Therapeutics

The development of targeted therapies based on pyrimidine derivatives aligns perfectly with the principles of personalized medicine. By designing molecules that act on specific targets associated with a particular disease state or patient population, it is possible to develop more effective and less toxic treatments. stanford.edu

The research into JAK2 inhibitors is a prime example. Many myeloproliferative neoplasms are driven by a specific mutation in the JAK2 gene, known as JAK2V617F. mdpi.com Derivatives of this compound that selectively inhibit the mutated JAK2 protein could offer a targeted treatment for patients carrying this specific genetic marker. This approach moves away from a one-size-fits-all model of cancer therapy towards a more precise, genetically-guided treatment strategy.

Pharmacogenomics, the study of how genes affect a person's response to drugs, will play a crucial role in this area. nih.govnih.govmdpi.com By identifying genetic biomarkers, clinicians can predict which patients are most likely to respond to a particular pyrimidine-based therapy. nih.gov For instance, the expression levels of certain drug transporters or metabolic enzymes can influence the efficacy of pyrimidine analogs. nih.gov Future research will likely focus on identifying these biomarkers and developing companion diagnostics to guide the use of novel pyrimidine derivatives in the clinic. This will enable the stratification of patients into groups that will derive the most benefit from a specific treatment, maximizing therapeutic outcomes.

Development of High-Throughput Screening Methods for Derivative Evaluation

The efficient discovery of novel bioactive derivatives of this compound necessitates the use of robust and efficient screening methods. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds to identify "hits" with desired biological activity. nih.govdrugbank.com

For kinase inhibitor discovery, a variety of HTS assays are available. These include biochemical assays that measure the direct inhibition of the kinase enzyme and cell-based assays that assess the downstream effects of kinase inhibition in a more physiologically relevant context. mdpi.comnih.gov Fluorescence-based assays, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), are widely used due to their sensitivity and amenability to miniaturization. mdpi.comnih.gov Label-free technologies, like SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry, offer an alternative that can reduce the incidence of false positives caused by interference with the label. drugbank.com

The development of miniaturized and automated screening platforms is a continuing trend, enabling the testing of ever-larger compound libraries at a lower cost. nih.govnih.gov Furthermore, the creation of specialized screening assays is also an important area of research. For instance, developing HTS assays specifically for the thiamine biosynthesis pathway could help in identifying novel modulators of this pathway for applications in microbiology or as herbicides. nih.gov As new biological targets for pyrimidine derivatives are identified, the parallel development of suitable HTS assays will be essential to accelerate the drug discovery process.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Aminomethyl)-2-methylpyrimidin-4-amine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution of its precursors. For example, describes a synthesis starting from thiamine salts and sodium azide (NaN₃) in water at 70°C, yielding 68% after neutralization and purification. Key characterization steps include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine groups.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (e.g., MW = 138.17 g/mol, C₆H₁₀N₄) .

- Melting point analysis to assess purity (e.g., 201–202°C for structurally related pyrimidines in ).

Q. How does the substitution pattern of this compound influence its reactivity in nucleophilic or electrophilic reactions?

- Methodology : Reactivity can be predicted using computational tools (e.g., DFT calculations) and validated experimentally. For instance:

- The aminomethyl group at position 5 acts as a strong nucleophile, enabling coupling reactions (e.g., triazole formation via azide-alkyne cycloaddition in ).

- Methyl at position 2 sterically hinders electrophilic substitution at adjacent positions, directing reactivity to the pyrimidine ring’s nitrogen atoms .

Q. What analytical techniques are critical for purity assessment and structural confirmation of this compound?

- Methodology :

- HPLC with UV/Vis detection to quantify impurities (e.g., residual azide intermediates).

- Elemental analysis to verify C/H/N ratios.

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment, as demonstrated for related pyrimidine derivatives in .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enzyme inhibition (e.g., thiamine-dependent enzymes)?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to enzymes like thiaminase-2. highlights structural analogs (e.g., 4-amino-5-hydroxymethyl-2-methylpyrimidine) as TPP precursors, suggesting similar interactions.

- Use QM/MM simulations to study reaction mechanisms (e.g., nucleophilic attack on thiamine-binding pockets) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for pyrimidine-based analogs?

- Methodology :

- Conduct metabolic stability assays (e.g., liver microsome testing) to identify rapid degradation pathways.

- Use isotope labeling (e.g., ¹⁴C-tagged compounds) to track biodistribution and correlate in vitro potency with in vivo efficacy .

Q. How do crystallographic studies inform structure-activity relationships (SAR) for antibacterial pyrimidine derivatives?

- Methodology :

- Analyze intramolecular hydrogen bonding (e.g., N–H⋯N interactions in ) to stabilize bioactive conformations.

- Measure dihedral angles between pyrimidine and aryl substituents to optimize π-π stacking with bacterial targets (e.g., DNA gyrase) .

Q. What continuous-flow synthesis methods improve scalability and safety for high-purity this compound production?

- Methodology :

- Implement microreactor technology (as in ’s fully continuous flow synthesis) to minimize hazardous intermediate handling.

- Optimize reaction parameters (temperature, residence time) via DoE (Design of Experiments) to achieve >95% yield with reduced waste .

Q. How can NMR-based metabolomics identify off-target effects of this compound in cellular models?

- Methodology :

- Treat cells with the compound and extract metabolites for ¹H NMR profiling .

- Use multivariate analysis (e.g., PCA or PLS-DA) to detect perturbations in pathways like one-carbon metabolism, leveraging its structural similarity to vitamin B1 intermediates .

Data Analysis and Validation

Q. What statistical approaches validate the reproducibility of synthetic protocols across laboratories?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.